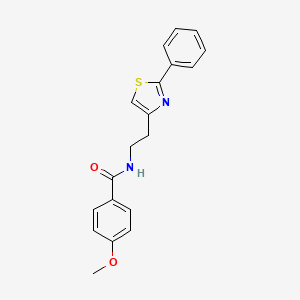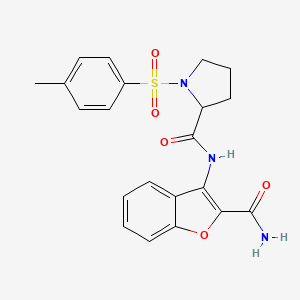
N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is primarily used in the treatment of hematological malignancies, autoimmune diseases, and other inflammatory disorders. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.
作用机制
N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide selectively inhibits BTK, a crucial enzyme involved in the signaling pathway of B-cell receptors (BCRs). BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell activation and proliferation. N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide also inhibits the activation of other downstream signaling molecules, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders. N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has also been shown to enhance the activity of T-cells, which play a crucial role in the immune response against cancer cells and pathogens.
实验室实验的优点和局限性
One of the major advantages of N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide is its selectivity towards BTK, which minimizes the potential off-target effects. N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. However, N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has some limitations in the laboratory experiments, such as its poor solubility in water and the need for high doses to achieve therapeutic effects.
未来方向
N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various diseases. Some of the future directions for N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide research include:
- Combination therapy: N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide can be used in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy, to enhance their efficacy and reduce the risk of drug resistance.
- Biomarker identification: Identification of biomarkers that can predict the response to N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide treatment can help in patient selection and personalized medicine.
- Mechanism of resistance: Understanding the mechanisms of resistance to N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide can help in the development of new strategies to overcome drug resistance.
- New indications: N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide can be evaluated for its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its selective inhibition of BTK and downstream signaling molecules makes it a suitable candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential applications in other diseases.
合成方法
The synthesis of N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide involves multiple steps that require the use of various reagents and solvents. The synthesis begins with the preparation of 2-(2-aminobenzofuran-3-yl) acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-tosylpyrrolidine-2-carboxamide in the presence of a base to yield N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide is in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has shown significant anti-tumor activity in preclinical studies and has the potential to become a new treatment option for these diseases.
属性
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-8-10-14(11-9-13)30(27,28)24-12-4-6-16(24)21(26)23-18-15-5-2-3-7-17(15)29-19(18)20(22)25/h2-3,5,7-11,16H,4,6,12H2,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYADSRURSNXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)
![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)
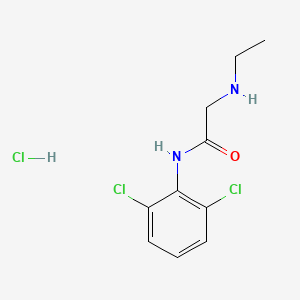

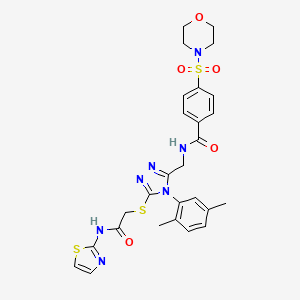

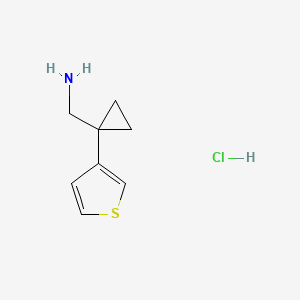

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)
![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2751200.png)


